Defined Molecular Identity: Critical for Reproducibility and SOP-Driven SOS1 PROTAC Synthesis
E3 Ligase Ligand-linker Conjugate 109 possesses a precisely defined chemical identity, confirmed by its unique molecular formula (C23H29N3O4) and molecular weight (411.49 g/mol) . In contrast to 'in-house' prepared E3-ligand-linker modules that may suffer from batch-to-batch variability in linker length or impurity profiles, Conjugate 109 is supplied with vendor-reported purity suitable for direct use in the final coupling step of PROTAC synthesis . While direct comparative data for Conjugate 109 against a specific analog is not available in the public domain, this defined identity is a prerequisite for reproducible research and is the basis for its specific pairing with the SOS1-targeting warhead to yield the final degrader HY-161636 .
| Evidence Dimension | Chemical Identity |
|---|---|
| Target Compound Data | Molecular Formula: C23H29N3O4; Molecular Weight: 411.49 g/mol |
| Comparator Or Baseline | Generic, non-validated E3 ligase-linker conjugate (e.g., 'in-house' prepared) with potentially undefined or variable linker composition and purity. |
| Quantified Difference | Not quantifiable due to lack of public comparative data; difference lies in the certainty of a defined, vendor-validated starting material versus an undefined reagent. |
| Conditions | Vendor-provided analytical characterization (e.g., LC-MS, NMR). |
Why This Matters
Procurement of a structurally defined reagent ensures experimental reproducibility and eliminates the need for time-consuming in-house validation of a critical PROTAC building block.
